molecular formula C8H12N2O B1598133 (3-Methoxybenzyl)hydrazine CAS No. 85293-12-5

(3-Methoxybenzyl)hydrazine

Cat. No. B1598133
CAS RN: 85293-12-5
M. Wt: 152.19 g/mol
InChI Key: UPLGQRHDYAHDRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives has been studied extensively. For instance, hydrazine can be prepared via direct oxidative coupling of ammonia, but thermodynamic and kinetic factors limit the viability of this approach . Another study describes the synthesis of hydrazones by combining suitable aldehydes with four hydrazides .


Physical And Chemical Properties Analysis

“(3-Methoxybenzyl)hydrazine” is a solid at room temperature . The molecular weight of a related compound, “(3-Methoxybenzyl)hydrazine dihydrochloride”, is 225.12 .

Scientific Research Applications

Antimicrobial Activity

(3-Methoxybenzyl)hydrazine derivatives demonstrate significant antimicrobial properties. For instance, novel pyridazine derivatives synthesized using (3-Methoxybenzyl)hydrazine show high biological activity against various bacteria like Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kandile et al., 2009). Similarly, certain 1,2,4-triazole derivatives with methoxybenzyl groups exhibited potent antibacterial activities (Hanif et al., 2012).

Anticancer Properties

These compounds also display promising anticancer activities. For example, certain 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were tested against a panel of 60 cancer cell lines, showing effectiveness in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008). Another study reported antiproliferative effects of new isatin hydrazones against HCT116, MCF7, and HELA tumour cell lines (Kandile et al., 2012).

Antifungal and Antiviral Applications

(3-Methoxybenzyl)hydrazine derivatives are effective against fungal and viral infections. For instance, compounds synthesized from (3-Methoxybenzyl)hydrazine demonstrated significant antifungal activities against Aspergillus flavus, Fusarium, and Candida albicans (Li et al., 2011). Additionally, a study on symmetrical azines, including derivatives of (3-Methoxybenzyl)hydrazine, conducted molecular docking investigations for anti-Covid-19 applications (Ramkumar & Ramarajan, 2023).

Safety And Hazards

The safety data sheet for a related compound, “(3-Methoxybenzyl)hydrazine hydrochloride”, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing .

properties

IUPAC Name

(3-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(5-8)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLGQRHDYAHDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375454
Record name (3-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxybenzyl)hydrazine

CAS RN

85293-12-5
Record name [(3-Methoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85293-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

While a solution of hydrazine monohydrate (10 g, 0.2 mol) in ethanol (35 ml) was heated under reflux, a solution of 3-methoxybenzyl chloride (5.0 g, 32 m mol) in ethanol (15 ml) was added drop-wise thereto over a period of 30 minutes. After this mixture was further refluxed for 2 hours, the solvent was distilled off under reduced pressure. The oily residue was extracted with ether (2×30 ml). After the extract was dried, the solvent was distilled off under reduced pressure. The resulting residue was subjected to chromatography on silica gel (40 g) using chloroform-methanol (20:1), so that there was obtained a crude fraction containing the desired compound. Then, this crude fraction was distilled (120-123° C./1-2 mmHg) to obtain the desired compound (2.9 g, 60%) as a colorless oily material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Raju, S Chandrappa, R MK, N TS, H Ananda… - Journal of Cancer …, 2010 - scirp.org
… /c in ethanol yielded mono boc protected 3-methoxybenzyl hydrazine (6). The deprotection of … 5-amino pyrazole (9) by the cyclisation of 3-methoxybenzyl hydrazine salt (7) (1.0 g, 5.36 …
Number of citations: 4 www.scirp.org
M Wrobel - 2014 - edoc.ub.uni-muenchen.de
Benzodiazepines are psychoactive drugs with anxiolytic, sedative, skeletal muscle relaxant and amnestic properties. Recently triazolobenzodiazepines have been also described as …
Number of citations: 5 edoc.ub.uni-muenchen.de
S Kumari, S Paliwal, R Chauhan - synthetic communications, 2014 - Taylor & Francis
… The subsequent double bond was reduced to give 3-methoxybenzyl hydrazine 125. … 127 was obtained by cyclization reaction of 3-methoxybenzyl hydrazine salt 126 and 3-cyclopropyl-3…
Number of citations: 71 www.tandfonline.com
H Zhao, S Jiang, Z Ye, H Zhu, B Hu, P Meng… - European Journal of …, 2021 - Elsevier
Neuraminidase (NA) inhibitors play a prime role in treating influenza. However, a variety of viruses containing mutant NAs have developed severe drug resistance towards NA inhibitors, …
Number of citations: 6 www.sciencedirect.com

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